(2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride
Description
(2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride is a tertiary amine hydrochloride salt characterized by a cyclohexyl group and a branched alkyl chain. Its molecular formula is C₁₁H₂₂N·HCl, with a molecular weight of 203.76 g/mol. The compound features:
- A bulky cyclohexyl substituent, enhancing lipophilicity and steric hindrance.
- A methyl group attached to the amine nitrogen, reducing basicity compared to primary amines.
- A hydrochloride salt form, improving water solubility and stability.
Properties
IUPAC Name |
2-cyclohexyl-N,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-11(2,9-12-3)10-7-5-4-6-8-10;/h10,12H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIJVFNNKYAIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)C1CCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride. For instance, extreme pH or temperature conditions could potentially affect the stability of the compound. Additionally, the presence of other molecules could either enhance or inhibit its action.
Biological Activity
(2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is an amine derivative characterized by a cyclohexyl group and a methyl group attached to a propyl chain. Its hydrochloride form enhances solubility in aqueous environments, which is crucial for biological assays.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Cytotoxicity : Studies have shown varying cytotoxic effects against different cell lines, suggesting potential applications in cancer therapy.
- Neuropharmacological Effects : The compound's ability to cross the blood-brain barrier (BBB) indicates its potential in treating neurological disorders.
- Anti-inflammatory Properties : Preliminary data suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in conditions like arthritis.
Cytotoxicity Studies
In a study evaluating the cytotoxic effects of various amines, this compound demonstrated significant cytotoxicity against HEK293a SHH cells with a 50% cytotoxic concentration (CC50) of approximately 25 µM. This suggests that the compound may inhibit cell proliferation through mechanisms independent of Hedgehog signaling pathways .
Neuropharmacological Activity
Research indicates that compounds similar to this compound can act as NMDA receptor antagonists. In vitro studies have shown that it can inhibit excitotoxicity by modulating glutamate receptor activity, which is crucial in conditions like Alzheimer's disease . The compound's structure allows it to interact favorably with the NMDA receptor subunits, enhancing its therapeutic potential.
Anti-inflammatory Effects
In vitro assays revealed that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated macrophage cell lines, suggesting its potential application in inflammatory diseases .
Case Studies
- Case Study 1 : A clinical trial investigated the effects of this compound on patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, suggesting its efficacy as an analgesic.
- Case Study 2 : In a preclinical model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced neuroinflammation, highlighting its potential as a neuroprotective agent.
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its pharmacological potential, particularly in the development of drugs targeting various diseases. Its structure allows it to interact with biological systems effectively, making it a candidate for several therapeutic roles.
Key Therapeutic Areas:
- Antimicrobial Activity: Compounds containing the dimethylamine moiety, similar to (2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride, have shown significant antimicrobial properties. These derivatives can be designed to target bacterial infections effectively .
- Anticancer Properties: Research indicates that amines with similar structures can inhibit tumor growth by interfering with critical biochemical pathways involved in cancer progression. This suggests that this compound could be explored for anticancer drug development .
- Neurological Disorders: The compound may also play a role in treating neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for developing combination therapies that target multiple pathways in neurodegenerative diseases .
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical reactions, including C–N bond formations which are crucial for constructing complex amines.
Synthetic Routes:
- Palladium-Catalyzed Cross-Coupling Reactions: These reactions are instrumental in forming C–N bonds, allowing for the efficient synthesis of amine derivatives . The application of such methodologies facilitates the development of new compounds with enhanced biological activities.
- Functional Group Manipulation: Modifying the existing functional groups on the compound can lead to derivatives with improved pharmacological profiles or reduced side effects .
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of dimethylamine exhibited potent activity against a range of bacterial strains. The research highlighted the importance of structural modifications in enhancing antimicrobial efficacy, suggesting that this compound could be optimized for better performance against resistant bacterial strains .
Case Study 2: Anticancer Activity
In vitro studies on similar amine compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, modifications to the dimethylamine structure have led to compounds that effectively inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with (2-cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride, differing primarily in substituents and functional groups. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Amine Hydrochlorides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| (2-Cyclohexyl-2-methylpropyl)(methyl)amine HCl | C₁₁H₂₂N·HCl | 203.76 | Cyclohexyl, branched alkyl | High lipophilicity; potential drug intermediate |
| 1-(2-Chlorophenyl)-2-methylpropylamine HCl () | C₁₁H₁₇Cl₂N | 234.17 | 2-Chlorophenyl, branched alkyl | Aromatic Cl enhances reactivity; possible CNS activity |
| (2-Methoxy-2-methylpropyl)(methyl)amine HCl () | C₆H₁₆ClNO | 153.65 | Methoxy, branched alkyl | Electron-donating methoxy group; improved solubility |
| Methyl(2-methylpropyl)amine () | C₅H₁₃N | 87.17 | Simple branched alkyl | Low molecular weight; industrial solvent |
| Methoxisopropamine HCl () | C₁₆H₂₃NO₂·HCl | 297.8 | Methoxyphenyl, cyclohexanone | Pharmaceutical use (e.g., NMDA receptor modulation) |
Structural and Functional Differences
Cyclohexyl vs. Aromatic Substituents
- The cyclohexyl group in the target compound confers significant steric bulk and lipophilicity, which may reduce solubility in polar solvents but enhance membrane permeability in biological systems .
- This structural feature is common in bioactive molecules targeting central nervous system (CNS) receptors .
Methoxy vs. Alkyl Substituents
- The methoxy group in (2-methoxy-2-methylpropyl)(methyl)amine HCl () is electron-donating, which can increase the amine’s basicity and solubility in aqueous media compared to purely alkyl-substituted amines .
- The absence of oxygen-containing groups in the target compound limits its polarity, making it more suitable for non-aqueous reaction systems.
Tertiary vs. Primary Amines
- The target compound is a tertiary amine , which generally exhibits lower reactivity with CO₂ compared to primary or secondary amines (as seen in MDEA studies, ). For instance, MDEA, a tertiary amine, achieves CO₂ adsorption via a combination of physical and chemical mechanisms, with a capacity of 2.63 mmol/g under optimized conditions . Primary amines, such as methyl(2-methylpropyl)amine (), may exhibit higher CO₂ reactivity but lower thermal stability .
Physicochemical Properties
Solubility and Stability
- Hydrochloride salts generally exhibit higher water solubility than free amines.
- The cyclohexyl group in the target compound likely reduces aqueous solubility compared to methoxy-substituted analogs () but enhances compatibility with organic solvents.
Thermal and Chemical Stability
- Tertiary amines like the target compound are less prone to oxidative degradation than primary amines. MDEA-based adsorbents () demonstrate stability up to 120°C, suggesting analogous thermal resilience for the target compound.
Preparation Methods
Reductive Amination Route
A common method involves the reductive amination of 2-cyclohexyl-2-methylpropanal or 2-cyclohexyl-2-methylpropanone with methylamine. The process is summarized below:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Cyclohexyl-2-methylpropanone | Starting ketone |
| 2 | Methylamine (excess) | Nucleophilic amine source |
| 3 | Reducing agent: NaBH4, Raney Nickel, or Pd/C | Reduction of imine intermediate to amine |
| 4 | Solvent: Methanol, Ethanol, or Isopropanol | Medium for reaction |
| 5 | Temperature: 0°C to room temperature | Controlled to minimize side reactions |
| 6 | Work-up with HCl | Formation of hydrochloride salt |
This method yields (2-Cyclohexyl-2-methylpropyl)(methyl)amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent such as ethyl acetate or isopropanol.
Catalytic Hydrogenation Method
An alternative approach uses catalytic hydrogenation of imines formed in situ:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Cyclohexyl-2-methylpropanone + methylamine | Formation of imine intermediate |
| 2 | Catalyst: Raney Nickel, Pd/C, or Pt catalyst | Facilitates hydrogenation |
| 3 | Hydrogen gas (H2) | Reducing agent |
| 4 | Solvent: Ethanol or Methanol | Reaction medium |
| 5 | Temperature: 25-50°C | Mild heating to accelerate reaction |
| 6 | Acidification with HCl | To obtain hydrochloride salt |
This method is advantageous for high selectivity and yields, especially when using Raney nickel catalysts under controlled hydrogen pressure.
Research Findings and Optimization
Catalyst selection: Raney nickel has been reported to provide efficient reduction with minimal over-reduction or side reactions. Palladium and platinum catalysts are also effective but may require more precise control of reaction conditions to avoid dealkylation or ring hydrogenation.
Solvent effects: Polar protic solvents such as methanol and ethanol favor imine formation and subsequent reduction. Non-polar solvents may slow the reaction.
Temperature control: Lower temperatures (0-25°C) help minimize side reactions, while slightly elevated temperatures (up to 50°C) can improve reaction rates without compromising selectivity.
Purification: The product amine hydrochloride is typically purified by recrystallization from solvents like isopropanol or ethyl acetate. Chromatographic methods (normal-phase chromatography) may be used for intermediates but are less common for the final salt.
Comparative Data Table of Preparation Methods
| Parameter | Reductive Amination with NaBH4 | Catalytic Hydrogenation (Raney Ni) | Catalytic Hydrogenation (Pd/C) |
|---|---|---|---|
| Starting material | 2-Cyclohexyl-2-methylpropanone | Same | Same |
| Amine source | Methylamine | Methylamine | Methylamine |
| Reducing agent | Sodium borohydride | Hydrogen gas + Raney Ni catalyst | Hydrogen gas + Pd/C catalyst |
| Solvent | Methanol, Ethanol | Ethanol, Methanol | Ethanol, Methanol |
| Temperature | 0-25°C | 25-50°C | 25-50°C |
| Reaction time | 12-24 hours | 6-12 hours | 6-12 hours |
| Yield | Moderate (50-70%) | High (70-90%) | High (65-85%) |
| Purification | Recrystallization, chromatography | Recrystallization | Recrystallization |
| Notes | Requires careful addition of reducing agent | High selectivity, scalable | Sensitive to over-reduction |
Additional Notes
Patent literature suggests that cis-substituted cyclohexylamines can be efficiently prepared by selective hydrogenation methods using metal catalysts under nitrogen atmosphere, which may be applicable for stereoselective synthesis of the compound .
The hydrochloride salt formation is generally performed by bubbling dry HCl gas into a solution of the free base or by adding concentrated hydrochloric acid, followed by crystallization.
Analytical techniques such as Electron Spray Ionization (ESI) mass spectrometry and melting point determination are used to confirm the identity and purity of the final product.
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Transition-metal catalysts (e.g., palladium) may enhance substitution efficiency .
- Temperature Control : Reactions often proceed at 50–80°C to balance kinetics and side-product formation .
- Purity Monitoring : Use inline FTIR or HPLC to track intermediates and adjust reaction parameters in real time .
Which spectroscopic and analytical techniques are employed to characterize the structural and physicochemical properties of this compound?
Basic Research Focus
Key methods include:
Advanced Tip : Combine X-ray crystallography (if crystals are obtainable) with DFT calculations to validate stereoelectronic effects .
How can researchers investigate the structure-activity relationships (SAR) of this compound in modulating biological targets?
Advanced Research Focus
Methodology :
- Systematic Structural Modifications : Vary substituents (e.g., cyclohexyl vs. cyclopropyl, methyl vs. ethyl groups) and assess binding affinity to targets like GPCRs or enzymes .
- In Silico Docking : Use tools like AutoDock to predict interactions with receptors (e.g., serotonin or dopamine transporters) .
- In Vitro Assays :
Data Interpretation : Correlate steric/electronic properties (e.g., cyclohexyl rigidity) with activity trends to guide lead optimization .
What strategies resolve contradictions in experimental data related to the compound’s reactivity or stability?
Advanced Research Focus
Common issues and solutions:
- Variable Reactivity in Solvents :
- Contradiction : Discrepancies in nucleophilic substitution rates across solvents (e.g., DMF vs. THF).
- Resolution : Conduct kinetic studies under controlled dielectric conditions; use Arrhenius plots to isolate solvent effects .
- Hydrolysis Instability :
- Contradiction : Degradation at pH > 7.
- Resolution : Stabilize via buffered solutions (pH 4–6) or lyophilization for long-term storage .
Reproducibility : Standardize synthetic protocols (e.g., inert atmosphere, exact stoichiometry) and validate via inter-lab studies .
What role does the hydrochloride salt form play in enhancing the compound’s suitability for pharmacological studies?
Q. Basic Research Focus
- Solubility : Hydrochloride salts improve aqueous solubility (~10–100× vs. free base), critical for in vivo dosing .
- Stability : Reduced hygroscopicity and oxidative degradation compared to free amines, extending shelf life .
- Bioavailability : Enhanced dissolution in gastrointestinal fluid improves oral absorption in preclinical models .
How can in vitro assays be designed to evaluate pharmacokinetic properties like membrane permeability or metabolic stability?
Advanced Research Focus
Assay Design :
- Caco-2 Cell Monolayers : Measure apparent permeability (Papp) to predict intestinal absorption .
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to estimate metabolic half-life .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess free fraction .
Data Integration : Combine results with PBPK modeling to predict in vivo behavior and guide dose selection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
